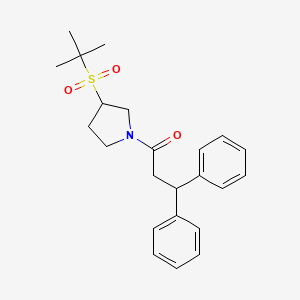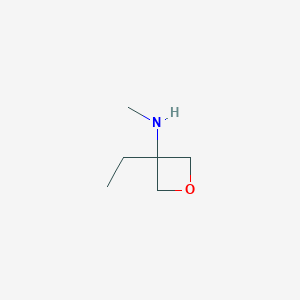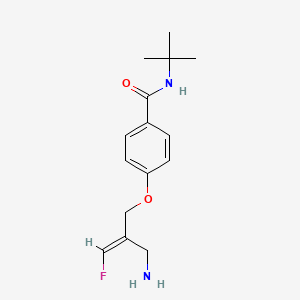
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a fluoro-substituted propenyl group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide typically involves multiple steps. One common approach is the reaction of a benzamide derivative with a fluoro-substituted propenylamine under specific conditions. The reaction is often mediated by catalysts such as CuI and bases like NaHCO3 in solvents like acetonitrile . The amidation process is carried out at room temperature, leading to moderate to good yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted propenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamide derivatives.
Applications De Recherche Scientifique
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide involves its interaction with specific molecular targets. The fluoro-substituted propenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with receptor sites, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Fluoroalkenes: Compounds with fluoro-substituted alkenes but different functional groups.
Aminomethyl derivatives: Compounds with aminomethyl groups attached to different cores.
Uniqueness
(E)-4-((2-(Aminomethyl)-3-fluoroallyl)oxy)-N-(tert-butyl)benzamide is unique due to its combination of a benzamide core, a fluoro-substituted propenyl group, and a tert-butyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
1478364-40-7 |
|---|---|
Formule moléculaire |
C15H21FN2O2 |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17/h4-8H,9-10,17H2,1-3H3,(H,18,19)/b11-8+ |
Clé InChI |
OWNSXNXYELKDSO-DHZHZOJOSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN |
SMILES isomérique |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OC/C(=C/F)/CN |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


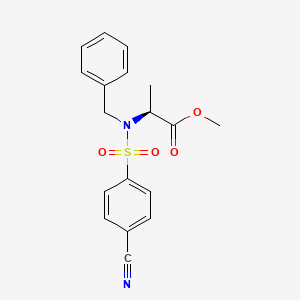
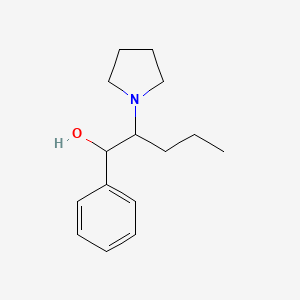
![tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B1652483.png)
![7-O-tert-butyl 3-O-methyl 2-(trifluoromethylsulfonyloxy)-5,6,8,9-tetrahydropyrido[2,3-d]azepine-3,7-dicarboxylate](/img/structure/B1652484.png)
![2-({[4-(2-fluorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide](/img/structure/B1652487.png)
![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B1652488.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)

![5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B1652492.png)


